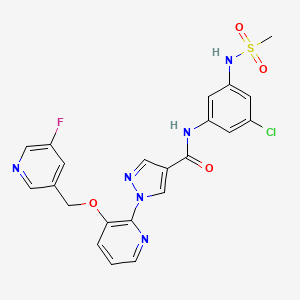

Dhx9-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18ClFN6O4S |

|---|---|

Molecular Weight |

516.9 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-[3-[(5-fluoro-3-pyridinyl)methoxy]-2-pyridinyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C22H18ClFN6O4S/c1-35(32,33)29-19-7-16(23)6-18(8-19)28-22(31)15-10-27-30(12-15)21-20(3-2-4-26-21)34-13-14-5-17(24)11-25-9-14/h2-12,29H,13H2,1H3,(H,28,31) |

InChI Key |

TXIXFOKKJZCJSY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DHX9 Inhibition in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9) has emerged as a critical enzyme in oncology, playing multifaceted roles in maintaining genomic stability, regulating transcription and translation, and processing RNA.[1][2] Its overexpression in various cancers, including colorectal, lung, and ovarian cancers, is often associated with poor prognosis.[3] This has positioned DHX9 as a compelling therapeutic target. Small-molecule inhibitors of DHX9, such as Dhx9-IN-17, represent a promising strategy, particularly for cancers with specific genetic vulnerabilities like microsatellite instability-high (MSI-H) and deficient DNA mismatch repair (dMMR).[3][4] This document provides an in-depth technical overview of the mechanism of action of DHX9 inhibitors in cancer cells, detailing the downstream cellular consequences, relevant signaling pathways, and key experimental methodologies.

DHX9: A Multifunctional Helicase in Cancer

DHX9 is an NTP-dependent helicase that unwinds both DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops (RNA/DNA hybrids).[1][5] Its functions are integral to numerous cellular processes that are often deregulated in cancer:

-

Genomic Stability: DHX9 resolves R-loops, which can otherwise lead to transcription-replication collisions, DNA damage, and genomic instability.[2]

-

DNA Replication and Repair: It interacts with key DNA damage response proteins such as BRCA1 and Ku86.[1]

-

Transcription and Translation: DHX9 influences the expression of both oncogenes and tumor suppressor genes.[2][6]

-

RNA Processing: It is involved in microRNA biogenesis, RNA splicing, and transport.[1]

The role of DHX9 is context-dependent; it can exhibit both oncogenic and tumor-suppressive functions.[6][7] However, in many cancers, particularly those with high levels of genomic instability, cells become highly dependent on DHX9 for survival, creating a therapeutic window for its inhibition.[3][4]

The Core Mechanism of DHX9 Inhibition

The primary mechanism of action for DHX9 inhibitors, including the specific molecule This compound , is the disruption of its helicase activity. This enzymatic blockade prevents the resolution of RNA/DNA secondary structures, leading to a cascade of events that are particularly cytotoxic to cancer cells reliant on DHX9.

Accumulation of R-Loops and dsRNA

Inhibition of DHX9's helicase function leads to the significant accumulation of its substrates, primarily R-loops and double-stranded RNA (dsRNA), within the cell.[5] This is the initiating event that triggers downstream signaling pathways.

Replication Stress and DNA Damage

The unresolved R-loops become major obstacles for the DNA replication machinery. This leads to:

-

Replication Fork Stalling: The replication machinery collides with the stable R-loop structures.

-

DNA Damage: Stalled forks are prone to collapse, causing DNA double-strand breaks. This induction of replication stress and DNA damage is a key cytotoxic effect of DHX9 inhibition.[3][4]

Induction of a Tumor-Intrinsic Interferon Response (Viral Mimicry)

The accumulation of cytoplasmic dsRNA is detected by cellular pattern recognition receptors (PRRs), such as RIG-I and MDA5, which are part of the innate immune system. This triggers a "viral mimicry" response:

-

Activation of Innate Immunity: The cell initiates an antiviral-like signaling cascade.

-

Type I Interferon Production: This leads to the production and secretion of type I interferons (IFNs).

-

Immunogenic Tumor Microenvironment: The IFN response can recruit immune cells to the tumor, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune checkpoint blockade therapies.[5][8]

Cell Cycle Arrest and Apoptosis

The combined burden of extensive DNA damage and replication stress overwhelms the cell's repair capacity, activating cell cycle checkpoints and ultimately leading to programmed cell death (apoptosis).[3][4] This selective killing of cancer cells, which are often deficient in DNA damage repair and more reliant on DHX9, is the therapeutic goal.

Signaling Pathways and Process Flow

The mechanism of DHX9 inhibition can be visualized as a series of interconnected pathways and cellular processes.

Quantitative Data on DHX9 Inhibitors

The following tables summarize key quantitative data for known DHX9 inhibitors. This data is crucial for comparing compound potency and cellular effects.

Table 1: Potency of DHX9 Inhibitors

| Compound | Assay Type | Potency (IC50/EC50) | Cell Line/System | Reference |

|---|---|---|---|---|

| This compound | Cellular Target Engagement | 0.161 µM (EC50) | Not specified | [8] |

| ATX968 | Helicase Activity | 8 nM (IC50) | Biochemical Assay | [7] |

| ATX968 | circBRIP1 Cellular Assay | 0.054 µM (EC50) | Not specified |[1] |

Table 2: Anti-proliferative Activity of ATX968 in Colorectal Cancer (CRC) Cell Lines

| Cell Line | MSI Status | MMR Status | Anti-proliferative IC50 (µM) | Reference |

|---|---|---|---|---|

| LS411N | MSI-H | dMMR | < 1 | [6] |

| NCI-H747 | MSS | pMMR | > 1 | [3] |

| General | MSI-H/dMMR | dMMR | Statistically significant sensitivity | [6] |

| General | MSS/pMMR | pMMR | Insensitive | [6] |

(Note: Specific IC50 values for a broad panel are often presented in graphical form in the source literature. The table reflects the reported sensitivity categories.)

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are outlines for key experiments used to characterize the mechanism of DHX9 inhibitors.

Cell Viability and Proliferation Assay

-

Objective: To determine the anti-proliferative effect of the DHX9 inhibitor on cancer cell lines.

-

Methodology:

-

Cell Plating: Seed cancer cells (e.g., MSI-H and MSS colorectal cancer lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the DHX9 inhibitor (e.g., ATX968 at concentrations from 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 10 days).[1]

-

Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize luminescence readings to the DMSO control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the induction of apoptosis following treatment with a DHX9 inhibitor.

-

Methodology:

-

Cell Treatment: Treat cells (e.g., LS411N) with the DHX9 inhibitor at a fixed concentration (e.g., 1 µM ATX968) or DMSO for various time points (e.g., 1 to 6 days).[3]

-

Cell Harvesting: Collect both adherent and detached (apoptotic) cells.

-

Staining: Stain cells with Annexin V (e.g., Annexin V-PE) to detect externalized phosphatidylserine on apoptotic cells and a viability dye (e.g., LIVE/DEAD Fixable Violet) to exclude necrotic cells.[3]

-

Flow Cytometry: Acquire sample data using a flow cytometer (e.g., Attune NxT).

-

Data Analysis: Analyze the data to quantify the percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic cells.

-

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy and tolerability of a DHX9 inhibitor in a mouse model.

-

Methodology:

-

Tumor Implantation: Implant human cancer cells (e.g., MSI-H/dMMR LS411N) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the DHX9 inhibitor (e.g., ATX968 formulated for oral dosing) at various doses (e.g., up to 300 mg/kg, twice daily) for a defined period (e.g., 28-56 days).[1][6]

-

Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of tolerability.[3]

-

Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine the significance of tumor growth inhibition or regression compared to the vehicle control.

-

Conclusion

DHX9 inhibitors, including this compound, operate through a potent and multifaceted mechanism of action. By blocking the helicase activity of DHX9, these compounds induce the accumulation of R-loops and dsRNA, leading to catastrophic replication stress, DNA damage, and the activation of a tumor-intrinsic interferon response. This cascade culminates in cell cycle arrest and apoptosis, with particular efficacy in cancer cells harboring deficiencies in DNA repair pathways. The ability to simultaneously exert direct cytotoxicity and stimulate an anti-tumor immune response makes DHX9 a highly valuable target for the development of novel precision cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DXH9 Depletion May Expose Small Cell Lung Cancer Tumors to Immune System Attack - The ASCO Post [ascopost.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Guardian of the Genome: A Technical Guide to the Function of DHX9 Helicase in DNA Repair

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme critical to numerous cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[1][2] This technical guide provides a comprehensive overview of the intricate roles DHX9 plays in the DNA Damage Response (DDR), with a particular focus on its functions in specific DNA repair pathways. We will explore its enzymatic activities, key protein interactions, and the signaling cascades that govern its function. This document consolidates quantitative data on DHX9's substrate specificity, details the methodologies of pivotal experiments used to elucidate its function, and provides visual representations of key pathways and workflows, positioning DHX9 as a significant factor in genome integrity and a potential target for therapeutic intervention.[3][4]

Core Function of DHX9: A Specialist in Resolving Non-Canonical Nucleic Acid Structures

DHX9 is a highly conserved Superfamily 2 (SF2) helicase that utilizes the energy from NTP hydrolysis to unwind a wide array of nucleic acid duplexes, including DNA:DNA, RNA:RNA, and RNA:DNA hybrids, with a characteristic 3' to 5' polarity.[1][5][6] While capable of acting on standard duplexes, its primary role in maintaining genomic stability stems from its remarkable efficiency in resolving non-B form, or alternative, DNA and RNA structures.[6] These structures, such as R-loops, G-quadruplexes (G4s), and triplex DNA (H-DNA), can form during transcription and replication and pose significant threats to genomic integrity by impeding polymerase progression, leading to replication fork stalling and DNA double-strand breaks (DSBs).[7][8]

DHX9's proficiency in unwinding these complex structures prevents the formation of endogenous DNA damage. Its activity is crucial for preventing genomic instability, and its dysregulation is implicated in various diseases, including cancer.[8][9]

The Pivotal Role of DHX9 in Homologous Recombination (HR)

The most well-characterized role of DHX9 in DNA repair is its critical function in the initiation and progression of Homologous Recombination (HR), a high-fidelity pathway for repairing DNA double-strand breaks.

Recruitment of BRCA1 and Initiation of End Resection

DHX9 is a key player in the early steps of HR, particularly for DSBs occurring in transcriptionally active regions of the genome.[10] Upon DNA damage, DHX9 facilitates the recruitment of the breast cancer susceptibility protein 1 (BRCA1) to the break site.[3][7][9] This interaction is fundamental for initiating the resection of the 5' DNA ends, a process that creates the 3' single-stranded DNA overhangs necessary for strand invasion.[6][10] Cells deficient in DHX9 show impaired recruitment of critical downstream HR factors, such as Replication Protein A (RPA) and RAD51, leading to a significant defect in HR-mediated repair.[10] The helicase activity of DHX9 is essential for this function.[3]

Regulation by the ATR Kinase

The function of DHX9 in the DNA damage response is tightly regulated by upstream signaling kinases. The Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the response to replication stress and DNA damage, directly phosphorylates DHX9 at serine 321.[4][11][12] This phosphorylation event is crucial, as it enhances DHX9's interaction with key DDR proteins, including BRCA1 and γH2AX, and promotes its association with R-loops at sites of genotoxic stress.[4][11] Compromised DHX9 phosphorylation leads to an accumulation of R-loops and hypersensitivity to DNA damaging agents.[4]

Stimulation of D-Loop Extension

Following strand invasion, the invading 3' end is extended by a DNA polymerase. DHX9 has been shown to directly interact with and stimulate the activity of DNA Polymerase δ4 (Polδ4) during this D-loop extension phase.[13] It is hypothesized that DHX9's helicase activity unwinds the leading edge of the D-loop, facilitating processive synthesis by Polδ4.[14]

DHX9 in Other DNA Repair Contexts

Prevention of DNA Damage by Resolving Secondary Structures

A primary function of DHX9 is proactive, preventing the formation of DSBs by resolving DNA secondary structures that are potent sources of genomic instability.[7] DHX9 efficiently unwinds R-loops, G-quadruplexes, and H-DNA, thereby preventing replication and transcription machinery from stalling, which could otherwise lead to DNA breaks.[6] This role places DHX9 at the critical interface between RNA/DNA metabolism and the maintenance of genome stability.

Interaction with the NHEJ Pathway

DHX9's role in Non-Homologous End Joining (NHEJ) is less direct. It has been shown to interact with Ku86, an essential component of the NHEJ machinery.[6][15] However, studies indicate that cells deficient in DHX9 are proficient in NHEJ, suggesting that DHX9 is not essential for the core NHEJ process.[3] It is plausible that the interaction with Ku proteins relates to DHX9's role in resolving complex DNA structures that may arise near break sites, rather than a direct role in the ligation step of NHEJ.

Quantitative Analysis of DHX9 Helicase Activity

Quantitative biochemical analysis has been crucial in defining the enzymatic properties of DHX9. The helicase exhibits a clear substrate preference, favoring complex, multi-stranded nucleic acid structures over simple duplexes.

| Parameter | Substrate / Condition | Value / Observation | Reference |

| Relative Unwinding Efficiency | R-loops and D-loops vs. DNA/RNA forks | ~5-7 fold more efficient | [6] |

| Substrate Preference Order | Various 3' overhang structures | RNA G-quadruplex > R-loop > DNA G-quadruplex > D-loop > RNA fork > DNA fork | [6] |

| Substrate Preference | Triplex DNA vs. Duplex DNA | Far greater activity on triplex DNA with a 3' overhang; little to no activity on duplexes. | [6] |

| NTP Hydrolysis | Human DHX9 (residues 325-840) | Can hydrolyze ATP, GTP, CTP, and UTP. | [16] |

| ATPase Rate | Human DHX9 (residues 325-840) | 1.5 s⁻¹ | [16] |

| Structural Requirement | All substrates | Efficient unwinding requires a 3' single-stranded tail. | [6] |

| Kinetic Behavior | Unwinding of triplex DNA | Biphasic: an initial rapid "burst" phase (~2 min) followed by a slower, linear phase. | [9] |

Detailed Experimental Protocols

The function of DHX9 in DNA repair has been elucidated through a variety of sophisticated in vivo and in vitro assays. Below are detailed methodologies for key experiments.

DR-GFP Homologous Recombination Reporter Assay

This cell-based assay quantifies the efficiency of HR-mediated repair of a specific DSB.

-

Cell Line Preparation: U2OS or other suitable human cells are stably transfected with the pDR-GFP reporter plasmid.[17] This plasmid contains two inactive GFP cassettes. The first, SceGFP, is inactivated by an I-SceI endonuclease recognition site. The second, iGFP, is a truncated, non-functional GFP fragment.[18] Clones with a single, stable integration of the reporter are selected using an appropriate antibiotic (e.g., puromycin) and verified by qPCR.[17]

-

Gene Knockdown (Optional): To test the involvement of DHX9, cells are transfected with siRNAs targeting DHX9 mRNA (or a non-targeting control) 24-48 hours prior to DSB induction. Knockdown efficiency is verified by Western blot or qRT-PCR.

-

DSB Induction: Cells are transfected with an expression vector for the I-SceI endonuclease (e.g., pCBASceI).[1][17] I-SceI expression creates a specific DSB within the SceGFP gene.

-

Repair Incubation: Cells are incubated for 48-72 hours post-I-SceI transfection to allow for DNA repair.[5][17] If the DSB is repaired by gene conversion using the downstream iGFP fragment as a template, a functional GFP gene is restored.

-

Flow Cytometry Analysis: Cells are harvested, trypsinized, and resuspended in an appropriate buffer (e.g., PBS). The percentage of GFP-positive cells in the population is quantified using a flow cytometer.[1][5] This percentage is a direct measure of HR efficiency. A significant reduction in the percentage of GFP-positive cells upon DHX9 knockdown indicates its requirement for HR.

In Vitro Helicase Assay

This assay directly measures the unwinding activity of purified DHX9 protein on a specific nucleic acid substrate.

-

Substrate Preparation: A DNA or RNA substrate is prepared, typically consisting of two annealed oligonucleotides. One strand is labeled, commonly with a radioactive isotope (e.g., ³²P) at the 5' end or a fluorescent dye. The substrate is designed to mimic a biological structure, such as a forked duplex, an R-loop, or a triplex with a 3' overhang.[7]

-

Reaction Setup: Purified recombinant DHX9 protein (e.g., 30 nM) is incubated with the labeled substrate in a specialized reaction buffer [e.g., 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA].[7]

-

Initiation of Reaction: The unwinding reaction is initiated by the addition of 5 mM ATP.[7] A non-hydrolyzable ATP analog (e.g., AMP-PNP) can be used as a negative control to demonstrate the requirement for ATP hydrolysis.

-

Time Course and Termination: The reaction is allowed to proceed at 35-37°C and stopped at various time points by adding a stop buffer containing a proteinase (e.g., Proteinase K), a chelating agent (EDTA), and a detergent (SDS).

-

Product Separation and Visualization: The reaction products (unwound single-stranded oligo vs. annealed duplex substrate) are separated by size using native polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The gel is dried and exposed to a phosphor screen or imaged for fluorescence. The bands corresponding to the unwound and duplex forms are quantified, and the percentage of unwound substrate is calculated for each time point to determine the reaction rate.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if DHX9 is physically associated with specific genomic regions or DNA structures in vivo.

-

Cross-linking: Cells (e.g., 2-5 x 10⁷) are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with 0.125 M glycine.[2][19]

-

Cell Lysis and Chromatin Shearing: Cells are harvested and lysed to release nuclei. The chromatin is then sheared into fragments of 200-1000 bp, typically by sonication.[2] The efficiency of shearing is checked on an agarose gel.

-

Immunoprecipitation (IP): The sheared chromatin is pre-cleared and then incubated overnight at 4°C with an antibody specific to DHX9 (or a control IgG). Protein A/G agarose or magnetic beads are added to pull down the antibody-protein-DNA complexes.[2]

-

Washes: The beads are washed multiple times with buffers of increasing stringency (low salt, high salt, LiCl wash) to remove non-specifically bound chromatin.[2]

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads. The cross-links are reversed by heating at 65°C for several hours in the presence of high salt concentration. RNA and protein are removed by treatment with RNase A and Proteinase K.[2]

-

DNA Purification: The DNA is purified from the IP and input (a sample of sheared chromatin saved before the IP step) samples.

-

Analysis: The purified DNA is analyzed by qPCR using primers specific to a target genomic region to determine the relative enrichment of that region in the DHX9 IP sample compared to the input and IgG controls.

Therapeutic Implications and Future Directions

The essential role of DHX9 in repairing DNA damage, particularly in the context of HR, makes it a compelling target for cancer therapy. Tumors with deficiencies in other DNA repair pathways, such as mismatch repair (dMMR) or those with BRCA mutations, may exhibit a synthetic lethal dependence on DHX9.[4][15] Inhibition of DHX9 in these contexts could lead to an intolerable level of replication stress and DNA damage, resulting in selective cancer cell death.[4] Small molecule inhibitors of DHX9 are currently under development and show promise in preclinical models.[4]

Future research will focus on further dissecting the regulatory networks governing DHX9 activity, identifying its full range of substrates and interacting partners in different cellular contexts, and exploring the potential of DHX9 inhibitors in combination with other therapies, such as PARP inhibitors or chemotherapy.

Conclusion

DHX9 is a multifaceted helicase that functions as a critical guardian of the genome. Its primary role in DNA repair is not as a direct component of a single pathway, but rather as a master regulator of nucleic acid structures. By resolving R-loops, G-quadruplexes, and other non-canonical conformations, it prevents the formation of endogenous DNA damage. Furthermore, its indispensable role in recruiting BRCA1 to initiate homologous recombination solidifies its position as a central factor in the DNA damage response. Understanding the detailed molecular mechanisms of DHX9 function provides a robust framework for developing novel therapeutic strategies that exploit its critical role in maintaining the stability of the cancer cell genome.

References

- 1. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 3. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntubeats.ntu.edu.tw [ntubeats.ntu.edu.tw]

- 5. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accenttx.com [accenttx.com]

- 11. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The DHX9 helicase interacts with human DNA Polymerase δ4 and stimulates its activity in D-loop extension synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. zenodo.org [zenodo.org]

- 17. DR‐GFP homologous recombination assay [bio-protocol.org]

- 18. pnas.org [pnas.org]

- 19. static1.squarespace.com [static1.squarespace.com]

The Role of DHX9 Inhibition in the Activation of Innate Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DExD/H-box helicase 9 (DHX9) is a multifaceted enzyme critically involved in various cellular processes, including DNA replication, transcription, and RNA processing.[1] Emerging evidence has highlighted its pivotal role as both a sensor of viral nucleic acids and a key nuclear regulator of innate immune signaling.[2][3][4] Inhibition of DHX9 has surfaced as a promising therapeutic strategy, particularly in oncology, by inducing a "viral mimicry" state that activates tumor-intrinsic innate immunity, rendering immunologically "cold" tumors susceptible to immunotherapy.[5][6] This technical guide provides an in-depth overview of the function of DHX9 in the innate immune response and the therapeutic potential of its inhibition, with a focus on the small molecule inhibitor DHX9-IN-17.

DHX9: A Dual-Function Regulator of Innate Immunity

DHX9 exhibits a dual role in the innate immune system, functioning in both the cytoplasm and the nucleus to modulate immune responses.

-

Cytoplasmic Sensing of Viral Pathogens: In the cytoplasm of specialized immune cells such as plasmacytoid and myeloid dendritic cells, DHX9 acts as a direct sensor for viral nucleic acids, including double-stranded RNA (dsRNA) and CpG DNA.[2][4][7] Upon binding to these pathogen-associated molecular patterns (PAMPs), DHX9 initiates a signaling cascade, often through interactions with adaptor proteins like MAVS (Mitochondrial Antiviral-Signaling protein) or MyD88 (Myeloid Differentiation Primary Response 88), leading to the activation of transcription factors NF-κB and IRF3/7.[4][7][8] This culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an antiviral state.[4]

-

Nuclear Regulation of Antiviral Gene Expression: A substantial body of research points to a DNA-sensing-independent function of DHX9 within the nucleus. Here, it acts as a transcriptional coactivator, enhancing the expression of antiviral and inflammatory genes.[2][3][9][10] This activity is dependent on its ATPase/helicase function and involves direct physical interactions with key transcription factors:

-

NF-κB Pathway: DHX9 associates with the p65 subunit of NF-κB and RNA Polymerase II, serving as a crucial bridging factor to facilitate the transcription of NF-κB target genes.[2][3][10]

-

JAK-STAT Pathway: DHX9 also cooperates with STAT1 (Signal Transducer and Activator of Transcription 1) to promote the transcription of a broad range of interferon-stimulated genes (ISGs), which are essential for establishing an antiviral cellular state.[11]

-

DHX9 Inhibition and the "Viral Mimicry" Phenomenon in Oncology

Targeting DHX9 with inhibitors has emerged as a compelling strategy to induce an anti-tumor immune response. This approach is centered on the concept of "viral mimicry," where cancer cells are manipulated to appear as if they are virally infected, thereby triggering an immune attack.[5][12]

Inhibition or depletion of DHX9 in cancer cells, particularly those that are immunologically "cold" like small cell lung cancer (SCLC), leads to the intracellular accumulation of immunogenic nucleic acids:[6][13]

-

Double-Stranded RNA (dsRNA): DHX9 is responsible for unwinding endogenous dsRNA structures. Its inhibition results in the buildup of these molecules in the cytoplasm.[6][13]

-

R-loops: DHX9 also resolves R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. DHX9 inhibition leads to their accumulation.[6][13]

This accumulation of cytoplasmic dsRNA and R-loops is detected by cytosolic pattern recognition receptors, most notably the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[13] Activation of cGAS by cytosolic DNA (derived from R-loop-induced DNA damage) leads to the production of the second messenger cGAMP, which in turn activates STING.[13][14][15] Activated STING triggers a signaling cascade that results in a robust type I interferon response, effectively transforming the "cold" tumor into a "hot," immune-responsive one.[6][13]

Quantitative Data on DHX9 Inhibitors

While specific quantitative data for this compound's direct impact on innate immune markers is not yet widely published, data from other DHX9 inhibitors and DHX9 depletion studies provide a strong indication of the expected effects.

| Inhibitor/Method | Target/Cell Type | Parameter | Value | Reference |

| This compound | DHX9 | EC50 (Cellular Target Engagement) | 0.161 µM | [16] |

| ATX968 | DHX9 | EC50 (circBRIP1) | 0.054 µM | [2] |

| ATX968 | Colorectal Cancer Cells | Effect | Induces replication stress | 1 µM |

| ATX968 | MSI-H/dMMR Cells | Effect | Inhibits proliferation | 10 µM |

| DHX9 Knockdown | D2SC mDCs | IFN-α/β Production | ~80% reduction | [4] |

| DHX9 Depletion | SCLC Cells | IFNβ Secretion | Significant increase | [7] |

Experimental Protocols

In Vitro DHX9 Helicase Activity Assay

This assay is designed to screen for and characterize inhibitors of DHX9's enzymatic activity.

Principle: A fluorogenic RNA substrate is used, where a fluorophore (e.g., TAMRA) on one strand is quenched by a quencher (e.g., BHQ) on the complementary strand. DHX9-mediated unwinding of the dsRNA separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.[17]

Materials:

-

Purified recombinant DHX9 protein

-

Fluorogenic dsRNA substrate

-

Assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA)[11]

-

ATP

-

This compound or other test compounds

-

384-well black plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add purified DHX9 enzyme to each well (final concentration typically in the low nM range, e.g., 0.625 nM) and pre-incubate for 15 minutes at room temperature.[11]

-

Initiate the reaction by adding a mixture of the fluorogenic dsRNA substrate and ATP.

-

Incubate the reaction at 30°C for 60 minutes.[6]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Cellular "Viral Mimicry" Assay

This workflow assesses the ability of a DHX9 inhibitor to induce a viral mimicry phenotype in cancer cells.

Principle: Cancer cells are treated with this compound, and key markers of innate immune activation are quantified, including intracellular dsRNA levels, R-loop formation, and downstream IFN pathway activation.

Materials:

-

Cancer cell line of interest (e.g., SCLC cell line like H196)

-

This compound

-

Antibodies: anti-dsRNA (J2 clone), anti-DNA-RNA hybrid (S9.6 clone), anti-phospho-IRF3, anti-phospho-TBK1, anti-DHX9

-

Reagents for flow cytometry, immunofluorescence, Western blotting, and qRT-PCR

-

ELISA kit for IFN-β

Procedure:

-

Treatment: Culture cancer cells and treat with a dose-range of this compound or a DMSO control for 48-72 hours.

-

dsRNA Accumulation (Flow Cytometry):

-

Fix and permeabilize the treated cells.

-

Stain with the J2 anti-dsRNA antibody.

-

Analyze by flow cytometry to quantify the mean fluorescence intensity (MFI) of dsRNA.[4]

-

-

R-loop Formation (Dot Blot or Immunofluorescence):

-

cGAS-STING Pathway Activation (Western Blot):

-

Prepare cell lysates from treated cells.

-

Perform Western blotting using antibodies against phospho-TBK1 and phospho-IRF3 to assess pathway activation.[4]

-

-

Type I IFN Response:

Co-Immunoprecipitation of DHX9 and NF-κB p65

This protocol determines if DHX9 inhibitors affect the interaction between DHX9 and the p65 subunit of NF-κB in the nucleus.

Principle: An antibody against DHX9 is used to pull down DHX9 and its interacting proteins from nuclear extracts. The presence of p65 in the immunoprecipitated complex is then detected by Western blotting.

Materials:

-

Cells treated with this compound or DMSO, and potentially stimulated with an NF-κB activator (e.g., TNF-α).

-

Nuclear extraction buffer.

-

Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease and phosphatase inhibitors).[19]

-

Anti-DHX9 antibody for immunoprecipitation.

-

Anti-p65 and anti-DHX9 antibodies for Western blotting.

-

Protein A/G magnetic beads.

Procedure:

-

Prepare nuclear extracts from treated cells.

-

Pre-clear the nuclear lysates by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-DHX9 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against p65 and DHX9.

Signaling Pathways and Visualizations

Inhibition of DHX9 perturbs several key innate immune signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

DHX9 as a Cytosolic RNA Sensor

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accenttx.com [accenttx.com]

- 12. vai.org [vai.org]

- 13. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Viral mimicry in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

Unraveling the Structure-Activity Relationship of Dhx9-IN-17: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dhx9-IN-17, a potent inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a critical enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target in oncology. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Core Compound Data: this compound

This compound has been identified as a notable inhibitor of the RNA helicase DHX9. The primary source of information for this compound and its analogs is the patent WO2023154519A1. While comprehensive structure-activity relationship (SAR) data for a series of analogs are contained within this patent, public access to these detailed tables is limited. However, key data for the representative compound, this compound, is available.

| Compound ID | Chemical Structure | Assay Type | Target | Activity (EC50) | Source |

| This compound (Compound 186) | [Structure not publicly available] | Cellular Target Engagement | DHX9 | 0.161 µM | [1] |

Note: The chemical structure of this compound is proprietary and detailed within patent WO2023154519A1.

Understanding the Target: DHX9 and its Signaling Pathways

DHX9 is a multifaceted enzyme implicated in numerous cellular functions that are often dysregulated in cancer. Its ability to unwind DNA and RNA structures is crucial for processes that, when compromised, can lead to therapeutic opportunities.

DHX9 in DNA Damage and Replication Stress

Inhibition of DHX9 can lead to the accumulation of R-loops (RNA:DNA hybrids), which are a source of replication stress and DNA damage. This can be particularly detrimental to cancer cells that already exhibit high levels of genomic instability.

Caption: DHX9 inhibition by this compound leads to R-loop accumulation, replication stress, and DNA damage.

DHX9 and the Innate Immune Response

The accumulation of cytosolic nucleic acids, a consequence of DHX9 inhibition-induced DNA damage, can trigger the cGAS-STING pathway of the innate immune system. This leads to the production of type I interferons and other inflammatory cytokines, which can promote an anti-tumor immune response.

Caption: Inhibition of DHX9 can trigger an anti-tumor interferon response via the cGAS-STING pathway.

Experimental Protocols

The characterization of DHX9 inhibitors like this compound involves a suite of biochemical and cellular assays. The following are representative protocols based on established methods for evaluating DHX9 inhibitors.

DHX9 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the amount of ADP produced as a result of DHX9's ATP hydrolysis activity, which is essential for its helicase function.

Objective: To determine the in vitro potency of a compound in inhibiting the ATPase activity of DHX9.

Materials:

-

Recombinant human DHX9 protein

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

dsRNA substrate (e.g., poly(I:C))

-

Test compounds (e.g., this compound)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound to the assay plate.

-

Add a solution of DHX9 protein and dsRNA substrate to the wells.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

DHX9 Helicase Unwinding Assay

This assay directly measures the ability of DHX9 to unwind a dsRNA or DNA:RNA hybrid substrate.

Objective: To assess the effect of a compound on the helicase (unwinding) activity of DHX9.

Materials:

-

Recombinant human DHX9 protein

-

Fluorescently labeled dsRNA or DNA:RNA substrate (e.g., a short dsRNA with one strand labeled with a fluorophore and the other with a quencher)

-

Assay buffer

-

ATP

-

Test compounds

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound, DHX9 protein, and the fluorescently labeled substrate to the assay plate.

-

Incubate to allow for compound binding.

-

Initiate the unwinding reaction by adding ATP.

-

Monitor the increase in fluorescence over time as the fluorophore and quencher are separated upon unwinding.

-

Calculate the initial reaction rates and determine the percentage of inhibition at each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the compound interacts with DHX9 within a cellular context.

Objective: To measure the apparent affinity of a compound for DHX9 in living cells.

Procedure:

-

A variety of techniques can be used, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays.

-

For CETSA:

-

Treat cells with the test compound.

-

Heat the cell lysate to a range of temperatures.

-

Analyze the amount of soluble DHX9 remaining at each temperature by Western blot or other protein detection methods.

-

Binding of the compound will stabilize the protein, leading to a shift in its melting temperature.

-

-

The EC50 for target engagement is determined from the dose-dependent stabilization of DHX9.

Cell Proliferation Assay

This assay evaluates the effect of the compound on the growth of cancer cell lines.

Objective: To determine the anti-proliferative activity of a compound.

Materials:

-

Cancer cell lines (e.g., microsatellite instability-high (MSI-H) colorectal cancer cells, which are known to be dependent on DHX9)

-

Cell culture medium and supplements

-

Test compounds

-

Reagents for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96- or 384-well cell culture plates

Procedure:

-

Seed cells in the culture plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Measure cell viability using a chosen method (e.g., by adding CellTiter-Glo® reagent and measuring luminescence).

-

Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Logical Workflow for DHX9 Inhibitor SAR Study

The process of identifying and optimizing DHX9 inhibitors follows a logical progression from initial screening to in-depth cellular characterization.

Caption: A typical workflow for the structure-activity relationship (SAR) study of DHX9 inhibitors.

Conclusion

This compound represents a significant step forward in the development of targeted therapies against DHX9. While detailed SAR data for a broad series of analogs remains within proprietary documents, the available information underscores the potential of this chemical scaffold. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate DHX9 inhibitors, with the ultimate goal of translating these scientific findings into novel cancer treatments. Future public disclosure of more extensive SAR data will be invaluable in accelerating these efforts.

References

Dhx9-IN-17 as a Potential Antiviral Therapeutic: A Technical Whitepaper

Abstract

DExD/H-box helicase 9 (DHX9), an abundant nuclear RNA/DNA helicase, plays a multifaceted and often contradictory role in viral infections. It is a critical host factor co-opted by numerous viruses for replication, while also functioning as a key sensor in the innate immune system to trigger antiviral responses. This dual functionality makes DHX9 a compelling, albeit complex, therapeutic target. Small molecule inhibitors, such as Dhx9-IN-17, which target the helicase activity of DHX9, represent a promising strategy for developing broad-spectrum antiviral agents. This document provides an in-depth technical overview of the scientific rationale for targeting DHX9, the potential mechanisms of action for inhibitors like this compound, relevant experimental protocols, and the key signaling pathways involved. The primary proposed antiviral mechanisms include direct disruption of the viral life cycle and the induction of a "viral mimicry" state that activates intrinsic host antiviral defenses.

Introduction to DHX9 (RNA Helicase A)

DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved enzyme essential for numerous cellular processes.[1][2] As a member of the DExH-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures, including RNA and DNA duplexes, RNA/DNA hybrids (R-loops), and G-quadruplexes.[2][3] Its functions are integral to:

-

Transcription and Translation Regulation : DHX9 can act as a transcriptional coactivator, bridging transcription factors and RNA polymerase II to regulate gene expression.[4][5]

-

RNA Processing and Transport : It is involved in pre-mRNA splicing, processing, and transport from the nucleus.[2][6]

-

Maintenance of Genomic Stability : DHX9 plays a crucial role in resolving R-loops, which can otherwise lead to replication stress and DNA damage.[2][3][7]

Given its central role in nucleic acid metabolism, the dysregulation of DHX9 is implicated in various diseases, including cancer and viral infections.[2][5]

The Dichotomous Role of DHX9 in Viral Infections

DHX9's interaction with viruses is complex; it can function as both a proviral and an antiviral factor, depending on the specific virus and cellular context.

Proviral Functions: Aiding Viral Replication

Many viruses have evolved to hijack DHX9 to facilitate their replication. DHX9 is required for the optimal replication of a wide range of RNA and DNA viruses, including HIV-1, Hepatitis C Virus (HCV), influenza A, and cytomegalovirus.[8][9] Viruses exploit DHX9's helicase activity for various stages of their life cycle, such as genome unwinding, transcription, and assembly. This dependency makes DHX9 an attractive host-centric target for antiviral therapy, as inhibitors could offer broad-spectrum activity.[1]

Antiviral Functions: A Component of Innate Immunity

Conversely, DHX9 is a key player in the host's innate immune defense against viral pathogens. Its antiviral functions include:

-

Nucleic Acid Sensing : DHX9 can act as a sensor for viral nucleic acids. In plasmacytoid dendritic cells (pDCs), it recognizes CpG DNA, while in other cells, it can detect viral dsRNA.[6][8]

-

Signaling Pathway Activation : Upon sensing viral components, DHX9 can trigger downstream signaling cascades. It has been shown to activate antiviral responses through mitochondrial antiviral-signaling protein (MAVS) and to stimulate NF-κB-mediated transcription of antiviral cytokines and interferons.[4][8]

-

Formation of Antiviral Granules : During infection with certain DNA viruses like myxoma virus, DHX9 can relocate from the nucleus to the cytoplasm to form unique "DHX9 antiviral granules."[8][10] These structures can sequester viral components and restrict viral replication.[10]

This compound: A Specific DHX9 Inhibitor

This compound is a small molecule inhibitor of the RNA helicase DHX9.[11] By targeting the essential enzymatic function of DHX9, it has the potential to disrupt the cellular processes that both cancer cells and viruses rely upon.

Quantitative Data

The primary available data for this compound relates to its target engagement within a cellular context.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | RNA Helicase DHX9 | Cellular Target Engagement | EC50 | 0.161 µM | [11] |

Table 1: Potency of this compound. This table summarizes the reported half-maximal effective concentration (EC50) for this compound in a cellular assay designed to measure its engagement with the DHX9 target.

Proposed Antiviral Mechanisms of Action for this compound

The therapeutic potential of this compound as an antiviral agent is predicated on two primary mechanisms: direct inhibition of viral replication and indirect induction of a host-mediated antiviral state through "viral mimicry."

Direct Inhibition of Proviral Activities

The most direct antiviral strategy involves inhibiting the DHX9 functions that are co-opted by viruses. By blocking the ATP-dependent helicase activity of DHX9, this compound can prevent the unwinding of nucleic acid structures required for viral genome replication, transcription, and protein synthesis, thereby disrupting the viral life cycle.[1]

References

- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: The Synthetic Lethality of DHX9 Inhibition in Deficient Mismatch Repair (dMMR) Tumors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deficient mismatch repair (dMMR) status, leading to high microsatellite instability (MSI-H), is a key biomarker in oncology. These tumors accumulate a high mutational burden and exhibit significant genomic instability, creating unique therapeutic vulnerabilities.[1] One such vulnerability is a profound dependency on the DExH-Box Helicase 9 (DHX9) for survival.[2][3] DHX9 is a multifunctional helicase critical for maintaining genome stability by resolving non-canonical nucleic acid secondary structures like R-loops.[4][5] In dMMR tumors, which are already under high endogenous replication stress, DHX9 function is essential for mitigating catastrophic DNA damage.[2]

This dependency establishes a synthetic lethal relationship, where the inhibition of DHX9 is selectively toxic to dMMR cancer cells while sparing normal, mismatch repair-proficient (pMMR) cells.[6] Small-molecule inhibitors of DHX9, such as Dhx9-IN-17 and the well-characterized tool compound ATX968, have been developed to exploit this vulnerability.[3][7] Preclinical data demonstrates that chemical inhibition of DHX9 leads to an accumulation of RNA/DNA hybrids, overwhelming replication stress, cell cycle arrest, and ultimately, apoptosis in dMMR cancer models.[2][4] These findings validate DHX9 as a promising therapeutic target for patients with dMMR/MSI-H tumors, offering a novel precision medicine strategy.[8][9]

The Core Mechanism: Synthetic Lethality in dMMR Tumors via DHX9 Inhibition

The synthetic lethal interaction between DHX9 inhibition and dMMR is rooted in the distinct molecular biology of these cancer cells.

-

Role of DHX9: DHX9 is an abundant nuclear protein that unwinds double-stranded DNA, RNA, and, most notably, DNA/RNA hybrids (R-loops) and G-quadruplexes.[5][10] By resolving these structures, which can impede the progression of replication and transcription machinery, DHX9 plays a pivotal role in preventing DNA damage and maintaining genomic stability.[11][12]

-

The dMMR Cellular Context: Tumors with a deficient mismatch repair system (dMMR) cannot efficiently correct errors made during DNA replication. This leads to microsatellite instability (MSI-H) and a state of high endogenous replication stress and genomic instability.[2]

-

Synthetic Lethal Dependency: Due to their inherent instability, dMMR cells are uniquely dependent on compensatory pathways that manage replication stress. DHX9 is a critical component of this compensatory response.[2][3] When DHX9 is inhibited, dMMR cells are unable to resolve the resulting accumulation of toxic RNA/DNA secondary structures.[2][6] This exacerbates the already high level of replication stress, leading to widespread DNA double-strand breaks, cell cycle arrest, and apoptosis.[2][4] In contrast, pMMR cells, which have a lower baseline of replication stress, can tolerate the loss of DHX9 activity.[2]

Signaling Pathway Diagram

Caption: Synthetic lethality pathway of DHX9 inhibition in dMMR tumors.

Quantitative Preclinical Data

The efficacy of DHX9 inhibitors has been quantified through various in vitro and in vivo studies, primarily using the tool compound ATX968.

Table 1: In Vitro Activity of DHX9 Inhibitors

| Compound | Assay Type | Target/Cell Lines | Result | Citation |

| ATX968 | Binding Affinity | Immobilized DHX9 | KD = 1.3 nmol/L | [3] |

| This compound | Cellular Target Engagement | - | EC50 = 0.161 µM | [7] |

| ATX968 | Anti-Proliferation | Panel of MSI-H/dMMR CRC Cell Lines (n=13) | Increased sensitivity compared to MSS/pMMR | [2] |

| ATX968 | Anti-Proliferation | Panel of MSS/pMMR CRC Cell Lines (n=23) | Reduced sensitivity compared to MSI-H/dMMR | [2] |

| ATX968 | Anti-Proliferation | Sensitive CRC Cell Lines | IC50 < 1 µmol/L | [3] |

| ATX968 | Anti-Proliferation | Insensitive CRC Cell Lines | IC50 > 1 µmol/L | [3] |

| ATX968 | Selectivity Screen | Panel of 97 Kinases | Excellent selectivity profile | [3] |

| ATX968 | Anti-Proliferation | Non-transformed Human Cells (HUVEC, PBMCs) | No sensitivity observed | [2] |

Table 2: In Vivo Efficacy of DHX9 Inhibitor ATX968 in Xenograft Models

| Model | Tumor Type | Dosing | Treatment Duration | Outcome | Citation |

| LS411N Xenograft | Human MSI-H/dMMR Colorectal Cancer | Up to 300 mg/kg (oral, twice daily) | 28 days | Significant and durable tumor regression | [3][8][13] |

| Post-Treatment | Human MSI-H/dMMR Colorectal Cancer | - | 28 days | Minimal tumor regrowth observed | [14] |

| SW480 Xenograft | Human MSS/pMMR Colorectal Cancer | - | - | No significant tumor growth inhibition | [3] |

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments used to validate the synthetic lethal relationship.

Cell Line Proliferation Assay

-

Objective: To determine the anti-proliferative effect of DHX9 inhibitors on cancer cell lines with different MMR statuses.

-

Methodology:

-

Seed cancer cells (e.g., MSI-H/dMMR and MSS/pMMR colorectal lines) in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the DHX9 inhibitor (e.g., ATX968) or vehicle control (DMSO).

-

Incubate the plates for an extended period, typically 7-10 days, to accurately capture the effects of cell cycle arrest and apoptosis.[2]

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Record luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and plot dose-response curves to calculate IC50 values.

-

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis following DHX9 inhibition or depletion.

-

Methodology:

-

Treat cells with the DHX9 inhibitor or transfect with shRNA against DHX9 for 48-72 hours.[15]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[15]

-

Replication Stress Analysis (γH2AX Immunofluorescence)

-

Objective: To visualize and quantify DNA damage (specifically double-strand breaks) as a marker of replication stress.

-

Methodology:

-

Grow cells on glass coverslips and treat with a DHX9 inhibitor for a specified time (e.g., 24 hours).

-

Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton™ X-100.

-

Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus to measure the extent of DNA damage.

-

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy, tolerability, and pharmacodynamic response of a DHX9 inhibitor in a living organism.

-

Methodology:

-

Implant human dMMR (e.g., LS411N) or pMMR (e.g., SW480) cancer cells subcutaneously into the flank of immunocompromised mice.[3][8]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer the DHX9 inhibitor (e.g., ATX968) orally at specified doses and schedules (e.g., twice daily).[8]

-

Monitor animal body weight and general health as a measure of tolerability.

-

Measure tumor volume with calipers at regular intervals throughout the study.

-

At the end of the treatment period, tumors may be harvested for pharmacodynamic (PD) biomarker analysis.[13]

-

Experimental Workflow Diagram

Caption: A typical preclinical development workflow for a DHX9 inhibitor.

Logical Framework and Future Directions

The therapeutic strategy of targeting DHX9 in dMMR tumors is built on a clear logical foundation. This framework highlights why the approach is selective and potent.

Logical Relationship Diagram

Caption: Logical framework for DHX9 inhibitor selectivity.

Future Directions: The validation of DHX9 as a target in dMMR tumors opens several avenues for future research and development. Key next steps include the initiation of clinical trials for lead DHX9 inhibitors. A crucial component of these trials will be the development of robust, non-invasive pharmacodynamic biomarkers, such as the measurement of circBRIP1 in peripheral blood mononuclear cells (PBMCs), to confirm target engagement in patients.[13] Furthermore, exploring the efficacy of DHX9 inhibitors in other tumor types that exhibit high replication stress or mutations in other DNA damage repair genes, such as BRCA1/2, is a promising area of investigation.[6] Combination strategies, pairing DHX9 inhibitors with other agents like PARP inhibitors or checkpoint blockades, may also yield synergistic effects and overcome potential resistance mechanisms.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]

- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. accenttx.com [accenttx.com]

- 14. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]

- 15. researchgate.net [researchgate.net]

- 16. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to DHX9 Helicase in R-Loop Resolution

For Immediate Release

A Deep Dive into the Core Functions and Therapeutic Potential of DHX9 Helicase in Maintaining Genomic Stability

This technical guide offers an in-depth exploration of the DExH-box helicase 9 (DHX9), a critical enzyme in the intricate process of R-loop resolution. R-loops, three-stranded nucleic acid structures, are increasingly recognized for their roles in both normal physiological processes and as potent sources of genomic instability when dysregulated. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of DHX9's multifaceted functions, its enzymatic activity, the experimental methodologies used to study it, and its potential as a therapeutic target.

Introduction: The Enigmatic Role of DHX9 in R-Loop Homeostasis

DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved SF2 superfamily helicase essential for a multitude of cellular processes, including DNA replication, transcription, translation, and RNA processing.[1] A key function of DHX9 is its involvement in the metabolism of R-loops. These structures, consisting of an RNA:DNA hybrid and a displaced single-stranded DNA, can be either beneficial or detrimental depending on their location and persistence.[2]

While DHX9 is primarily recognized for its role in resolving R-loops to prevent transcription-replication conflicts and DNA damage, emerging evidence reveals a paradoxical function.[3][4] In contexts of impaired RNA splicing, DHX9 can paradoxically promote the formation of pathological R-loops.[5][6] This dual functionality underscores the complexity of R-loop regulation and positions DHX9 as a critical node in maintaining genome integrity. Dysregulation of DHX9 has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it a compelling target for therapeutic intervention.[7][8]

The Core Mechanism: How DHX9 Resolves R-Loops

DHX9 utilizes its ATP-dependent helicase activity to unwind a variety of nucleic acid structures. In vitro studies have demonstrated that DHX9 exhibits a preference for unwinding R-loops and G-quadruplexes, structures that can impede the progress of both transcription and replication machinery.[1][9] The enzyme translocates along the nucleic acid lattice in a 3' to 5' direction, actively separating the RNA strand from the DNA template.[9]

A Context-Dependent Dual Functionality

The decision for DHX9 to either resolve or promote R-loops appears to be intricately linked to the cellular context, particularly the availability of splicing factors.[5][10]

-

In Normal Cells: DHX9 associates with RNA Polymerase II (Pol II) during transcription. Its helicase activity is thought to unwind the nascent RNA, facilitating the recruitment of splicing factors. This action prevents the newly synthesized RNA from re-annealing to the DNA template, thus suppressing R-loop formation.[3][10]

-

In Cells with Defective Splicing: When splicing factors are limited, the unwound nascent RNA, facilitated by DHX9, has a higher propensity to invade the DNA duplex, leading to the formation of stable and often pathogenic R-loops.[5][11] This can trap RNA Pol II on the chromatin, creating obstacles for DNA replication forks and leading to replication stress and DNA damage.[6]

Post-Translational Regulation of DHX9 Activity

The function of DHX9 in R-loop resolution is tightly regulated by post-translational modifications:

-

SUMOylation: SUMOylation of DHX9 at lysine 120 is crucial for its function in suppressing R-loop-associated genome instability.[12][13] This modification enhances DHX9's interaction with other R-loop processing factors, such as PARP1 and DDX21, through SUMO-interacting motifs.[12][13]

-

Phosphorylation: In response to genotoxic stress, the ATR kinase phosphorylates DHX9 at serine 321.[14] This phosphorylation event is critical for DHX9's association with R-loops and its interaction with DNA damage response proteins like γH2AX, BRCA1, and RPA, thereby facilitating the resolution of stress-induced R-loops.[14][15]

Quantitative Analysis of DHX9 Function

The following tables summarize key quantitative data related to DHX9's helicase activity and its impact on cellular R-loop levels and DNA damage.

Table 1: Substrate Specificity of DHX9 Helicase

| Substrate | Relative Unwinding Efficiency | Reference |

| RNA G-quadruplex | Most Efficient | [1] |

| R-loop | ~5-7 fold > RNA/DNA forks | [1] |

| DNA G-quadruplex | High | [1][9] |

| D-loop | High | [1] |

| RNA fork | Moderate | [1] |

| DNA fork | Least Efficient | [1] |

Table 2: Cellular Consequences of DHX9 Depletion

| Cellular Phenotype | Method of Measurement | Quantitative Change | Reference |

| R-loop Accumulation | Immunofluorescence (S9.6 antibody) | Significant increase in fluorescence intensity | [16] |

| DNA Damage (γH2AX) | Immunofluorescence / Flow Cytometry | Significant increase in γH2AX foci/MFI | [4][16] |

| Stalled Replication Forks | DNA Fiber Assay | Significant increase in the percentage of stalled forks | [16][17] |

| Cell Viability | Cell Titer-Glo | Decreased | [13] |

Signaling and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for understanding DHX9's role in R-loop resolution.

Experimental Protocols

Detailed methodologies are essential for the accurate study of DHX9 and R-loops.

DNA-RNA Immunoprecipitation Sequencing (DRIP-Seq)

This is the gold-standard method for genome-wide mapping of R-loops.[18][19]

Objective: To enrich and sequence genomic regions containing DNA:RNA hybrids.

Methodology:

-

Genomic DNA (gDNA) Extraction: Carefully extract high-molecular-weight gDNA from cells or tissues under conditions that preserve R-loop structures. Avoid methods that may introduce single-strand breaks or denature DNA.

-

gDNA Fragmentation: Fragment the gDNA to a desired size range (typically 200-500 bp). This can be achieved by sonication (sDRIP-seq for higher resolution) or a cocktail of restriction enzymes that do not cut within regions of interest.[20]

-

Immunoprecipitation (IP): Incubate the fragmented gDNA with the S9.6 monoclonal antibody, which specifically recognizes DNA:RNA hybrids.[18][21]

-

Capture: Add Protein A/G magnetic beads to the mixture to capture the antibody-hybrid complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound DNA fragments.

-

Elution: Elute the enriched DNA:RNA hybrids from the beads.

-

Nucleic Acid Purification: Purify the eluted nucleic acids. For sequencing the DNA component, treatment with RNase A and RNase T1 can be performed to remove the RNA strand.

-

Negative Control: A crucial control involves treating an aliquot of the fragmented gDNA with RNase H, which specifically degrades the RNA in DNA:RNA hybrids, prior to immunoprecipitation.[20] This should result in a significant reduction of the DRIP signal.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and the input control. Perform high-throughput sequencing.

-

Data Analysis: Align reads to a reference genome. Use peak-calling algorithms (similar to those used for ChIP-seq) to identify regions of R-loop enrichment.[19]

In Vitro Helicase Assay

Objective: To measure the enzymatic activity of purified DHX9 on a specific nucleic acid substrate (e.g., a synthetic R-loop).

Methodology:

-

Substrate Preparation: Synthesize and label a model R-loop substrate. This typically involves annealing a radiolabeled or fluorescently-labeled RNA oligonucleotide to a complementary region within a longer single-stranded DNA molecule, which itself is partially annealed to another DNA strand, creating a bubble structure containing the RNA:DNA hybrid.

-

Protein Purification: Purify recombinant DHX9 protein. A helicase-dead mutant (e.g., K417R) should also be purified to serve as a negative control.[17][22]

-

Reaction Setup: Prepare a reaction mixture containing helicase buffer, ATP, the labeled R-loop substrate, and varying concentrations of purified DHX9 protein.

-

Initiation and Incubation: Initiate the reaction by adding the protein or ATP and incubate at 37°C for a defined period (e.g., 10-30 minutes).[22]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase and a detergent (like SDS) to denature the helicase, and a competing unlabeled oligonucleotide to prevent re-annealing.

-

Product Analysis: Separate the unwound (single-stranded RNA) and substrate (R-loop) species using native polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the gel using autoradiography or fluorescence imaging and quantify the percentage of the unwound substrate. This data can be used to determine kinetic parameters.

Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with DHX9 in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing endogenous or tagged DHX9 using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to DHX9 (or the tag). A non-specific IgG antibody should be used as a negative control.

-

Immunocomplex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

RNase Treatment Control: To determine if an interaction is RNA-dependent, an aliquot of the lysate can be treated with RNase A prior to the IP. A loss or reduction of the interaction after RNase treatment indicates an RNA-mediated association.[10]

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners (e.g., BRCA1, PARP1). Alternatively, mass spectrometry can be used for unbiased identification of novel interactors.[4]

DHX9 in Disease and as a Therapeutic Target

The critical role of DHX9 in maintaining genomic stability makes its dysregulation a contributing factor to several diseases.

-

Cancer: DHX9 is overexpressed in various cancers.[23] Its role in resolving R-loops and facilitating DNA repair can contribute to the survival of cancer cells experiencing high levels of replication stress. Conversely, targeting DHX9 can induce the accumulation of R-loops and dsRNA, triggering an innate immune response (via the cGAS-STING pathway) and enhancing the efficacy of immunotherapies, particularly in immunologically "cold" tumors like small cell lung cancer.[16][17]

-

Neurodevelopmental Disorders: Monoallelic variations in the DHX9 gene have been linked to a spectrum of neurological conditions, from severe neurodevelopmental disorders to Charcot-Marie-Tooth disease.[7][8] Some pathogenic variants lead to increased R-loop levels and DNA double-strand breaks, highlighting the importance of proper R-loop regulation for neuronal homeostasis.[7][8]

The dual nature of DHX9 presents both challenges and opportunities for therapeutic development. Inhibiting its helicase activity could be a strategy to induce synthetic lethality in cancers with specific DNA repair defects or to stimulate an anti-tumor immune response. However, the potential for promoting pathological R-loops in certain contexts necessitates a thorough understanding of the cellular environment and the development of highly specific inhibitors.

Conclusion

DHX9 is a master regulator of R-loop homeostasis, wielding its helicase activity to either suppress or, in specific contexts, promote the formation of these influential nucleic acid structures. Its intricate regulation through post-translational modifications and its complex interplay with the transcription, splicing, and DNA repair machineries place it at the heart of genome maintenance. The quantitative data and detailed protocols provided in this guide serve as a critical resource for the scientific community. A deeper understanding of DHX9's function will undoubtedly pave the way for innovative therapeutic strategies targeting R-loop-associated diseases.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Helicases in R-loop Formation and Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. mdaconference.org [mdaconference.org]

- 8. Monoallelic variation in DHX9, the gene encoding the DExH-box helicase DHX9, underlies neurodevelopment disorders and Charcot-Marie-Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]

- 13. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DRIP-Seq Service – High-Resolution R-Loop Detection Pipeline - CD Genomics [rna.cd-genomics.com]

- 19. DRIP-seq - Wikipedia [en.wikipedia.org]